2-ethyl-5-phenyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
2-ethyl-5-phenyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5-phenyl-1H-pyrrole-3-carboxylic acid typically involves the reaction of ethyl acetoacetate with phenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrrole ring. The reaction conditions often include refluxing in methanol with an acid catalyst such as methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-5-phenyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of pyrrole-3-carboxylic acid derivatives with different substituents.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrole-3-carboxylic acid derivatives, which can have different functional groups attached to the pyrrole ring .
Scientific Research Applications
2-ethyl-5-phenyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-ethyl-5-phenyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-1H-pyrrole-3-carboxylic acid
- 5-phenyl-1H-pyrrole-3-carboxylic acid
- 2-ethyl-5-methyl-1H-pyrrole-3-carboxylic acid
Uniqueness
2-ethyl-5-phenyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of both ethyl and phenyl substituents on the pyrrole ring. This combination of substituents can lead to distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-ethyl-5-phenyl-1H-pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-11-10(13(15)16)8-12(14-11)9-6-4-3-5-7-9/h3-8,14H,2H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJVVRWQDUXJER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(N1)C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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